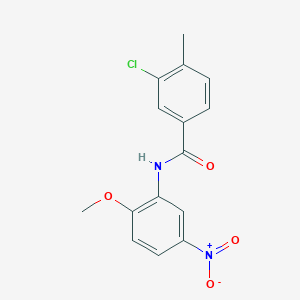
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol, also known as AG1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It is widely used in scientific research as a tool to study EGFR signaling pathways and its role in various physiological and pathological processes.
Mecanismo De Acción
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol inhibits EGFR by binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This leads to a decrease in cell proliferation, migration, and survival in cancer cells that are dependent on EGFR signaling.
Biochemical and physiological effects:
In addition to its effects on cancer cells, 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol has been shown to have other biochemical and physiological effects. For example, it can inhibit the proliferation of smooth muscle cells in the arterial wall, which may have implications for the treatment of cardiovascular diseases. It can also modulate the activity of certain ion channels in the brain, which may be relevant to neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol in lab experiments is its specificity for EGFR, which allows researchers to selectively target this pathway without affecting other signaling pathways. However, its potency can vary depending on the cell type and experimental conditions, and it may not be effective against all EGFR mutations.
Direcciones Futuras
There are several potential future directions for research on 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol. One area of interest is in developing more potent and selective inhibitors of EGFR that can overcome resistance to current therapies. Another direction is in exploring the role of EGFR signaling in other diseases beyond cancer, such as inflammatory disorders and metabolic diseases. Finally, there is interest in using 2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol as a tool to study the mechanisms of action of other small molecule inhibitors of EGFR and to identify new targets for drug development.
Métodos De Síntesis
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-isopropoxybenzaldehyde with ethyl cyanoacetate to form a pyrimidine intermediate, which is then converted to the final product by a series of chemical reactions.
Aplicaciones Científicas De Investigación
2-amino-5-(4-isopropoxybenzyl)-4,6-pyrimidinediol is commonly used in scientific research to investigate the role of EGFR signaling in cancer, as well as in other diseases such as cardiovascular and neurological disorders. It is also used to study the mechanisms of action of other small molecule inhibitors of EGFR.
Propiedades
IUPAC Name |
2-amino-4-hydroxy-5-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)20-10-5-3-9(4-6-10)7-11-12(18)16-14(15)17-13(11)19/h3-6,8H,7H2,1-2H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALAVGITKSAEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(N=C(NC2=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)


![4-chloro-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5778090.png)


![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)



